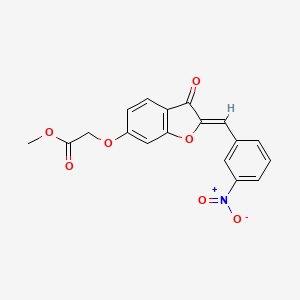
(Z)-methyl 2-((2-(3-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-methyl 2-((2-(3-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a useful research compound. Its molecular formula is C18H13NO7 and its molecular weight is 355.302. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(Z)-Methyl 2-((2-(3-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a synthetic organic compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, structural properties, and biological effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H11NO5, with a molecular weight of 249.22 g/mol. The compound features a benzofuran moiety coupled with a nitrobenzylidene group, which is significant for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₁NO₅ |
| Molecular Weight | 249.22 g/mol |
| CAS Number | 119128-13-1 |
| Purity | >95% (HPLC) |
Synthesis
The synthesis of this compound typically involves the condensation reaction between 3-nitrobenzaldehyde and 3-oxo-2,3-dihydrobenzofuran derivatives under acidic or basic conditions. The reaction often utilizes catalysts such as piperidine or pyridine to enhance yield and purity .
The biological activity of this compound is hypothesized to stem from its ability to interact with various enzymes and receptors. The nitro group may participate in redox reactions, while the benzofuran structure can engage in π-π stacking interactions with aromatic amino acids in proteins. Such interactions can modulate enzyme activity or receptor signaling pathways, leading to diverse biological effects .
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- MCF7 Cell Line : Compounds derived from benzofuran structures showed moderate cytotoxicity against MCF7 breast cancer cells, suggesting potential for further development in anticancer therapies .
- K562 Cell Line : Similar derivatives have also demonstrated activity against K562 chronic myelogenous leukemia cells, indicating a promising avenue for hematological malignancies .
Enzyme Inhibition
Preliminary findings suggest that the compound may inhibit specific NAD+-requiring enzymes, which are crucial in numerous cellular pathways. This inhibition could lead to therapeutic applications in conditions like cancer and metabolic disorders .
Case Studies
- Study on Cytotoxicity : A recent study evaluated the cytotoxic effects of related benzofuran compounds on MCF7 and K562 cell lines, revealing that structural modifications significantly influenced their activity levels. The results indicated that the introduction of nitro groups enhanced the compounds' efficacy against these cancer cell lines .
- Antimicrobial Screening : Another research effort investigated various nitro-substituted compounds for their antimicrobial properties against common pathogens. While specific data on this compound was not available, related compounds showed promising results, suggesting further exploration could yield valuable insights .
Propriétés
IUPAC Name |
methyl 2-[[(2Z)-2-[(3-nitrophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO7/c1-24-17(20)10-25-13-5-6-14-15(9-13)26-16(18(14)21)8-11-3-2-4-12(7-11)19(22)23/h2-9H,10H2,1H3/b16-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRLQAWYAPSIAA-PXNMLYILSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













